N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide
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Overview
Description
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide is a complex organic compound with a unique structure that includes a phenyl group, a propanamide moiety, and a benzotriazinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide typically involves multiple steps. The starting materials often include a phenylamine derivative and a benzotriazinyl sulfanyl precursor. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide
- N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]butanamide
Uniqueness
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
4864-16-8 |
---|---|
Molecular Formula |
C20H24N4OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-phenyl-2-[(1,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-5-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H24N4OS/c1-12(17(25)21-13-8-6-5-7-9-13)26-18-22-15-14-10-11-20(4,19(14,2)3)16(15)23-24-18/h5-9,12,14H,10-11H2,1-4H3,(H,21,25) |
InChI Key |
VJZFVMRQLJQOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC3=C(C4(CCC3C4(C)C)C)N=N2 |
Origin of Product |
United States |
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